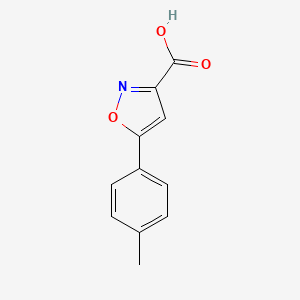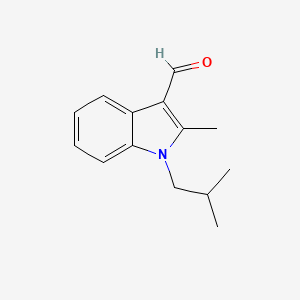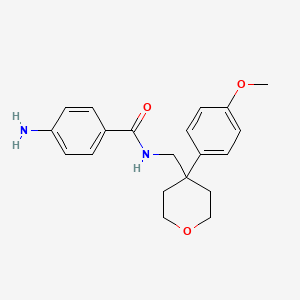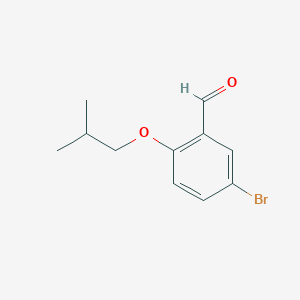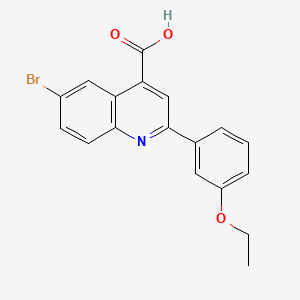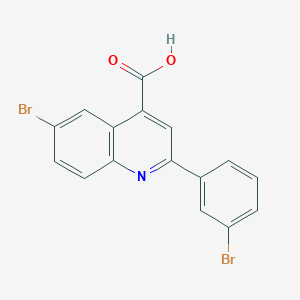
1-(3-Hydroxynaphthalen-2-yl)ethanone
概要
説明
Synthesis Analysis
The synthesis of 1-(3-Hydroxynaphthalen-2-yl)ethanone involves refluxing chloronaphthalen-ol with glacial acetic acid in the presence of fused ZnCl2. This process is a key step in preparing various derivatives with potential antimicrobial activities. These derivatives are characterized by physical and spectral data, indicating successful synthesis and the potential for further biological evaluation (V., N., K., 2022).
Molecular Structure Analysis
Crystallographic analysis plays a crucial role in understanding the molecular structure of compounds related to 1-(3-Hydroxynaphthalen-2-yl)ethanone. One study identified an unexpected by-product of a reaction, which was fully consistent with the proposed structure based on IR, NMR, and COSY spectra. This analysis highlights the importance of crystallography in confirming molecular structures and understanding the supramolecular architecture of compounds (Verónica E. Manzano et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-Hydroxynaphthalen-2-yl)ethanone derivatives is explored through various reactions, including condensation and cyclization, to produce novel compounds with potential antimicrobial properties. These studies emphasize the compound's versatility in chemical synthesis and its role in developing new pharmacologically active molecules (V. M. Sherekar et al., 2021).
Physical Properties Analysis
Research into the physical properties of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, related to 1-(3-Hydroxynaphthalen-2-yl)ethanone, involves studying their spectral data and molecular modeling to establish conformations. This analysis is vital for understanding the compound's behavior and stability under different conditions (R. Čižmáriková et al., 2002).
Chemical Properties Analysis
The chemical properties of 1-(3-Hydroxynaphthalen-2-yl)ethanone and its derivatives are characterized by their reactivity in various synthetic pathways, leading to compounds with notable biological activities. These properties are crucial for exploring the compound's potential in pharmaceutical applications and other fields requiring specific chemical functionalities (D. Ashok et al., 2014).
科学的研究の応用
-
- Application : 1-(3-Hydroxynaphthalen-2-yl)ethanone is used in the synthesis of Schiff bases . Schiff bases are compounds that contain an azomethine (-C=N-) linkage, usually derived from the condensation of carbonyl compounds (aldehydes/ketones) with primary amines .
- Method : The Schiff bases were synthesized by the condensation reaction of 1-(3-Hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine and pentane-1,3-diamine .
- Results : The synthesized Schiff bases exhibited antibacterial activity against E. coli and Salmonella Typhi, and antioxidant activity . Among these, Schiff base 2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-yli- dene))bis(4-chloronaphthalen-1-ol) exhibited excellent antibacterial activity with MICs of 0.12, 0.25, 0.5 and 1 mg/ml against E. coli and Salmonella Typhi .
Safety And Hazards
The safety information for 1-(3-Hydroxynaphthalen-2-yl)ethanone includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
1-(3-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDXWXPRUIQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344695 | |
| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxynaphthalen-2-yl)ethanone | |
CAS RN |
17056-93-8 | |
| Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

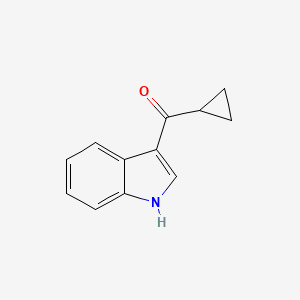

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
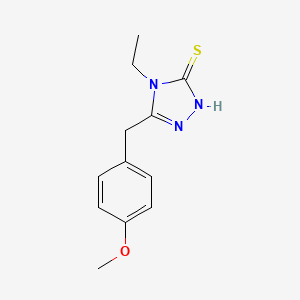
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
